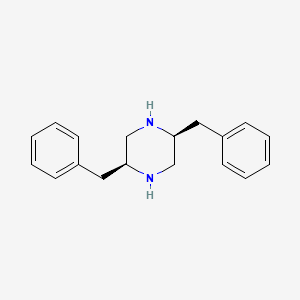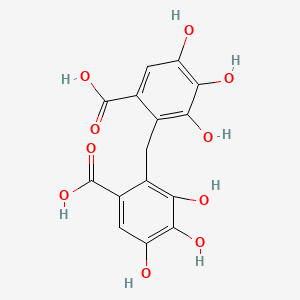
2-(Tetradecylsulfanyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetradecylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetradecylsulfanyl)naphthalene typically involves the introduction of a tetradecylsulfanyl group to the naphthalene core. One common method is the reaction of naphthalene with tetradecylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 2-(Tetradecylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, reverting to naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2-(Tetradecylsulfanyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Tetradecylsulfanyl)naphthalene largely depends on its chemical interactions with other molecules. The tetradecylsulfanyl group can interact with biological membranes, potentially disrupting their structure and function. This interaction can lead to antimicrobial effects by compromising the integrity of microbial cell membranes.
相似化合物的比较
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position, known for its use in dye production and as an intermediate in organic synthesis.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group at the 2-position, used in the production of dyes and as a surfactant.
2,6-Di-tert-butyl-naphthalene: A naphthalene derivative with tert-butyl groups, used as an antioxidant in lubricants and fuels.
Uniqueness: 2-(Tetradecylsulfanyl)naphthalene is unique due to the presence of the long tetradecylsulfanyl chain, which imparts distinct hydrophobic properties and potential for membrane interactions. This makes it particularly interesting for applications in drug delivery and antimicrobial research.
属性
CAS 编号 |
5060-69-5 |
|---|---|
分子式 |
C24H36S |
分子量 |
356.6 g/mol |
IUPAC 名称 |
2-tetradecylsulfanylnaphthalene |
InChI |
InChI=1S/C24H36S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-25-24-19-18-22-16-13-14-17-23(22)21-24/h13-14,16-19,21H,2-12,15,20H2,1H3 |
InChI 键 |
VTJGQFISEHHPRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


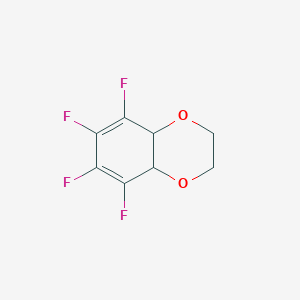
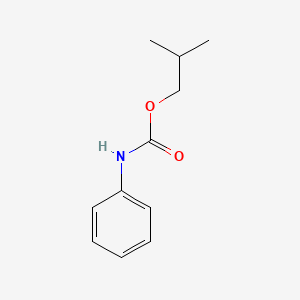
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)



![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)
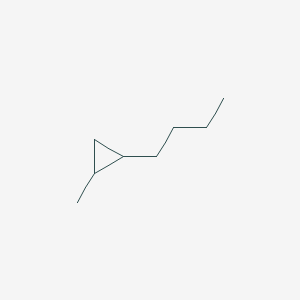

![[30]Annulene](/img/structure/B14747734.png)
